2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
Key structural elements include:
- A tert-butyl benzoyl piperazine group at the 5-position of the thiadiazole ring, contributing to lipophilicity and steric bulk.
- A thioacetamide linker connecting the thiadiazole to a furan-2-ylmethyl substituent, which may enhance hydrogen-bonding interactions or modulate solubility.
Properties
IUPAC Name |
2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S2/c1-24(2,3)18-8-6-17(7-9-18)21(31)28-10-12-29(13-11-28)22-26-27-23(34-22)33-16-20(30)25-15-19-5-4-14-32-19/h4-9,14H,10-13,15-16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUPMKZDVURPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several 1,3,4-thiadiazole derivatives (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Piperazine vs. Piperidine: The target compound’s piperazine moiety (vs.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unreported, analogs like 4g (203–205°C) and 4h (180–182°C) suggest that bulky substituents (e.g., tert-butyl) may lower melting points by disrupting crystallinity .
- Spectroscopic Features :
- IR spectra of analogs show characteristic C=O (1670–1680 cm⁻¹), C=N (1620–1630 cm⁻¹), and S–C/N–H stretches, consistent with the target compound’s expected profile .
- Hypervalent S···O interactions (2.625–2.628 Å), observed in S6 , may stabilize the thiadiazole-acetamide conformation in the target compound .
Anticancer Potential:
- 4g and 4h demonstrated in vitro anticancer activity, likely via apoptosis induction or kinase inhibition . The target compound’s tert-butyl group may enhance binding to hydrophobic pockets in cancer-related enzymes.
- 4d ’s benzimidazole-thio group showed moderate activity, suggesting that the target’s furan-methyl group could offer improved selectivity .
Enzyme Inhibition:
- S6 -like compounds exhibit acetylcholinesterase (AChE) inhibition, attributed to hydrogen bonding between the acetamide NH and catalytic serine residues . The target’s furan may engage in similar interactions.
- The pyridine-2-carbonyl piperazine in ’s compound highlights that electron-withdrawing groups (e.g., benzoyl in the target) may optimize target affinity .
Q & A
Q. What are the key steps in synthesizing 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in solvents like ethanol or dimethylformamide (DMF) .
- Step 2: Introduction of the piperazine-benzoyl moiety via nucleophilic substitution, often requiring a base (e.g., sodium hydride) to deprotonate intermediates .
- Step 3: Thioether linkage formation between the thiadiazole and acetamide groups using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 4: Final purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon frameworks, with peaks corresponding to the furan methyl (δ 4.2–4.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 497.59) .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm (amide C=O) and ~1250 cm (thioether C-S) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst Use: Sodium hydride or triethylamine improves coupling efficiency in thioether bond formation .
- Temperature Control: Reflux conditions (80–100°C) for cyclization steps, with strict inert atmospheres (N) to prevent oxidation .
- Real-Time Monitoring: TLC (silica gel, ethyl acetate/hexane) to track reaction progress and minimize side products .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Comparative Assays: Use standardized cell lines (e.g., HepG2 for anticancer studies) and replicate conditions (e.g., 48-hour incubation) to ensure consistency .
- Structural Analogs: Compare activity of derivatives (e.g., replacing tert-butyl with methoxy groups) to isolate pharmacophore contributions .
- Dose-Response Curves: Establish EC/IC values across multiple replicates to validate potency claims .
Q. What are the structure-activity relationships (SAR) for the thiadiazole and piperazine moieties in this compound?
- Thiadiazole Core: Essential for π-π stacking with enzyme active sites (e.g., kinase targets). Substitution at position 5 with bulky groups (tert-butyl) enhances lipophilicity and membrane permeability .
- Piperazine-Benzoyl Group: The 4-(tert-butyl)benzoyl substituent improves metabolic stability by reducing CYP450-mediated oxidation .
- Furan Methyl Acetamide: Hydrogen bonding with residues in target proteins (e.g., ATP-binding pockets) enhances binding affinity .
Q. How can researchers analyze the compound’s binding interactions with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., EGFR tyrosine kinase), focusing on hydrogen bonds with the acetamide carbonyl .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (k/k) to quantify affinity .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔG, ΔH) for target binding .
Methodological Notes
- Contradiction Handling: Discrepancies in biological data may arise from assay variability. Always cross-validate with orthogonal methods (e.g., Western blotting alongside cell viability assays) .
- Synthetic Pitfalls: Trace moisture in DMF can hydrolyze intermediates; use molecular sieves or strict anhydrous conditions .
- Data Reproducibility: Document reaction conditions (e.g., stirring speed, solvent grade) in detail to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
